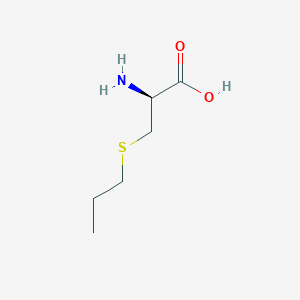

D-Cysteine, S-propyl-

Description

Structure

2D Structure

Properties

Molecular Formula |

C6H13NO2S |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

(2S)-2-amino-3-propylsulfanylpropanoic acid |

InChI |

InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

WAAGBMYUYFBZIW-RXMQYKEDSA-N |

Isomeric SMILES |

CCCSC[C@H](C(=O)O)N |

Canonical SMILES |

CCCSCC(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of D Cysteine, S Propyl

Enzymatic Synthesis Approaches to S-Propyl-D-Cysteine

Enzymatic methods offer the advantage of high stereoselectivity and mild reaction conditions, making them attractive for the synthesis of chiral molecules like S-propyl-D-cysteine.

Beta-Replacement Reactions Utilizing 3-Chloro-D-alanine Chloride-Lyase

A notable enzymatic approach for the synthesis of S-propyl-D-cysteine involves a beta-replacement reaction catalyzed by 3-chloro-D-alanine chloride-lyase. Research has demonstrated the efficacy of this enzyme from Pseudomonas putida CR 1-1 in synthesizing various S-substituted D-cysteine derivatives. nih.gov In this reaction, the enzyme catalyzes the replacement of the chlorine atom of 3-chloro-D-alanine with a thiol.

The synthesis of S-n-propyl-D-cysteine is achieved by reacting 3-chloro-D-alanine with n-propyl mercaptan in the presence of the 3-chloro-D-alanine chloride-lyase. nih.gov This biocatalytic method is highly specific for the D-enantiomer, yielding the desired product with high optical purity. The enzymatically produced S-n-propyl-D-cysteine can then be isolated from the reaction mixture and identified through physicochemical methods. nih.gov

Reaction Scheme:

Substrates: 3-Chloro-D-alanine, n-Propyl mercaptan

Enzyme: 3-Chloro-D-alanine chloride-lyase (Pseudomonas putida CR 1-1)

Product: S-propyl-D-cysteine

| Component | Role |

| 3-Chloro-D-alanine | D-amino acid substrate |

| n-Propyl mercaptan | Nucleophile (thiol source) |

| 3-Chloro-D-alanine chloride-lyase | Biocatalyst |

Cysteine Synthase-Mediated Alkylation with Propyl Thiols

Cysteine synthase, also known as O-acetylserine sulfhydrylase, is a key enzyme in the biosynthesis of L-cysteine in bacteria and plants. nih.govnih.gov The canonical reaction involves the catalysis of a β-replacement reaction where the acetyl group of O-acetyl-L-serine (OAS) is substituted by sulfide (B99878) (S²⁻) to form L-cysteine. nih.gov

While the primary substrate for cysteine synthase is sulfide, the substrate specificity of related enzymes, such as tryptophan synthase, has been exploited to synthesize various S-substituted L-cysteines by using different thiols as nucleophiles. acs.org This suggests a potential, though not explicitly documented, pathway for the synthesis of S-propyl-D-cysteine if a D-specific cysteine synthase or a related enzyme with broad substrate specificity could be utilized. The hypothetical reaction would involve the alkylation of a suitable D-serine derivative (like O-acetyl-D-serine) with propyl thiol.

Hypothetical Reaction Parameters:

Substrate 1: O-acetyl-D-serine

Substrate 2: Propyl thiol

Enzyme: A D-specific cysteine synthase or a promiscuous PLP-dependent enzyme

Product: S-propyl-D-cysteine

Chemical Synthesis Routes for S-Propyl-D-Cysteine

Chemical synthesis provides versatile and scalable methods for producing S-propyl-D-cysteine, allowing for a high degree of control over the molecular architecture.

Stereoselective Synthesis from Chiral Precursors (e.g., Serine-Derived Building Blocks)

A common strategy for the stereoselective synthesis of D-cysteine derivatives involves starting from an enantiomerically pure precursor, such as D-serine. In this approach, the hydroxyl group of D-serine is converted into a good leaving group, which is subsequently displaced by a thiol nucleophile in a substitution reaction. google.com

This method ensures the retention or controlled inversion of stereochemistry at the α-carbon. For the synthesis of S-propyl-D-cysteine, D-serine would first be appropriately protected at its amino and carboxyl groups. The side-chain hydroxyl group would then be activated, for example, by conversion to a tosylate, mesylate, or a halide. The subsequent reaction with propyl thiol (or its corresponding thiolate) would lead to the formation of the desired S-propyl-D-cysteine derivative after deprotection.

| Step | Description |

| 1. Protection | The amino and carboxyl groups of D-serine are protected (e.g., Boc for the amine, methyl ester for the acid). |

| 2. Activation | The side-chain hydroxyl group is converted into a good leaving group (e.g., tosylate). |

| 3. Substitution | The activated serine derivative is reacted with propyl thiol to displace the leaving group. |

| 4. Deprotection | The protecting groups on the amino and carboxyl functions are removed to yield S-propyl-D-cysteine. |

Protecting Group Strategies in S-Propyl-D-Cysteine Synthesis

In the chemical synthesis of S-propyl-D-cysteine, particularly when intended for use in peptide synthesis, protecting group strategies are crucial. rsc.orgacs.org The amino and carboxyl groups of the D-cysteine backbone must be protected to prevent unwanted side reactions during the S-alkylation step or subsequent coupling reactions. biosynth.com

Commonly used protecting groups for the α-amino group include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). iris-biotech.de The carboxyl group is typically protected as an ester, such as a methyl or benzyl (B1604629) ester. The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection a key consideration in many synthetic schemes. rsc.org However, in the synthesis of S-propyl-D-cysteine, the S-alkylation itself serves as a permanent protecting group for the thiol moiety.

Once the S-propyl group is installed, it is stable under the conditions typically used for the deprotection of Boc (acidic conditions) or Fmoc (basic conditions) groups, allowing for its selective incorporation into larger molecules like peptides. rsc.org

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| α-Amino | Boc (tert-butoxycarbonyl) | Acidic (e.g., TFA) |

| α-Amino | Fmoc (9-fluorenylmethoxycarbonyl) | Basic (e.g., piperidine) |

| α-Carboxyl | Methyl/Ethyl Ester | Saponification (base) |

| α-Carboxyl | Benzyl Ester | Hydrogenolysis |

| Thiol (Sulfhydryl) | Propyl group (in the final product) | Permanent |

One-Pot Diastereoselective Synthesis Approaches

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot diastereoselective synthesis for S-propyl-D-cysteine is not prominently featured in the literature, related methodologies for S-alkylated cysteine derivatives have been developed. For instance, a one-pot procedure for the synthesis of various protected S-alkylated cysteine derivatives has been reported. nih.goveurekaselect.com This method involves the reduction of a bis-N(α)-protected dichalcogenide precursor, followed by in-situ S-alkylation with an appropriate electrophile. nih.gov

Adapting such a strategy for S-propyl-D-cysteine would involve the use of a D-cystine derivative as the starting material. A one-pot reduction of the disulfide bond followed by alkylation with a propyl halide (e.g., propyl iodide or bromide) would yield the protected S-propyl-D-cysteine. The diastereoselectivity would be inherent from the use of the enantiomerically pure D-cystine starting material. Such methods are particularly valuable for preparing building blocks for solid-phase peptide synthesis (SPPS). nih.goveurekaselect.com

Preparation of S-Propyl-D-Cysteine Derivatives for Research Applications

The chemical modification of S-propyl-D-cysteine into various derivatives is a fundamental strategy employed in biochemical and pharmacological research. These derivatization techniques are designed to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby facilitating its use in specific experimental contexts. Common modifications include esterification of the carboxyl group, acetylation of the amino group, and oxidation of the sulfur atom. Each of these derivatizations serves a distinct purpose, from enhancing the molecule's ability to cross cell membranes to probing its metabolic fate and exploring the biological activities of its oxidized metabolites.

Esterification for Enhanced Cellular Permeability (e.g., Ethyl Esters of D-Cysteine)

The conversion of the carboxylic acid moiety of D-cysteine and its S-alkylated analogs into esters is a widely used method to increase their cellular permeability. nih.govnih.gov The carboxyl group, which is ionized at physiological pH, generally hinders the passive diffusion of molecules across the lipid-rich cell membrane. By neutralizing the negative charge through esterification, typically with a small alcohol like ethanol (B145695) to form an ethyl ester, the resulting compound becomes more lipophilic and can more readily traverse cellular barriers. nih.govresearchgate.net This enhanced uptake is crucial for studying the intracellular effects of D-cysteine derivatives. nih.govnih.gov

The synthesis of S-allyl cysteine esters, including the ethyl ester, has been described and can be adapted for S-propyl-D-cysteine. nih.gov A general procedure involves reacting S-allyl cysteine with the corresponding alcohol (e.g., ethanol) in the presence of thionyl chloride. nih.gov The reaction is typically initiated at a low temperature (-10 °C) and then allowed to proceed at room temperature. nih.gov Purification is often achieved through column chromatography. nih.gov Another approach involves suspending the cysteine ethyl ester hydrochloride in a solvent like triethylamine (B128534) to generate the free ester, which can then be used in subsequent reactions. prepchem.com The increased cell penetrability of these ester derivatives allows for more effective delivery of the cysteine analogue into the cell, where it can be hydrolyzed by intracellular esterases to release the parent compound. nih.govnih.gov This strategy has been successfully employed to study the effects of D-cysteine analogues on intracellular processes, overcoming the limitations posed by the poor membrane permeability of the free amino acid. nih.govjax.orgfrontiersin.org

Table 1: Comparison of D-Cysteine and its Ethyl Ester Derivative

| Property | D-Cysteine | D-Cysteine Ethyl Ester |

| Polarity | High | Low |

| Charge at Physiological pH | Negative (carboxylate) | Neutral |

| Cellular Permeability | Low | High |

| Intracellular Fate | Direct participation in metabolic pathways | Hydrolysis to D-Cysteine by esterases |

N-Acetylation for Metabolic Pathway Elucidation (e.g., N-Acetyl-S-propyl-D-cysteine)

N-acetylation, the introduction of an acetyl group to the amino group of S-propyl-D-cysteine, yields N-acetyl-S-propyl-D-cysteine. This derivative is structurally analogous to mercapturic acids, which are end-products of the metabolism of xenobiotic compounds. google.com The study of N-acetylated S-alkyl-cysteines is therefore instrumental in elucidating the metabolic pathways involved in detoxification and biotransformation. scbt.com N-acetylcysteine (NAC) itself is a well-studied compound, and its synthesis provides a model for the preparation of its S-propyl analogue. uomustansiriyah.edu.iqmdpi.comresearchgate.net

Synthetic methods for N-acetylation often involve the direct acylation of the amino acid. uomustansiriyah.edu.iqmdpi.com One common method uses acetic anhydride (B1165640) in the presence of an acid catalyst or a base. uomustansiriyah.edu.iqgoogle.com For instance, L-cysteine can be acetylated using acetic anhydride with a few drops of concentrated sulfuric acid, with the reaction mixture maintained at a controlled temperature. uomustansiriyah.edu.iq Another approach involves stirring a suspension of L-cysteine hydrochloride monohydrate with sodium acetate (B1210297) in a solvent mixture, followed by the dropwise addition of acetic anhydride at a reduced temperature. mdpi.com The resulting N-acetyl derivative can then be purified, often by recrystallization. uomustansiriyah.edu.iqresearchgate.net The formation of these N-acetylated compounds allows researchers to track their metabolic fate, investigate the enzymes involved in their formation and excretion, and understand how the S-propyl group influences these processes. nih.govresearchgate.netdntb.gov.ua The study of cysteine S-acetylation has also been identified as a post-translational modification that can regulate metabolic enzyme activity. nih.gov

Table 2: Research Applications of N-Acetyl-S-propyl-D-cysteine

| Research Area | Application |

| Metabolism | Serves as a standard for identifying metabolites of compounds containing propyl groups. |

| Toxicology | Used to study the mercapturic acid pathway for detoxification of xenobiotics. |

| Enzymology | Acts as a substrate to study the activity of N-acetyltransferases and deacylases. |

| Biomarker Discovery | Potential biomarker for exposure to propylating agents. |

Oxidation to S-Propyl-D-Cysteine Sulfoxides and Related Analogues

The sulfur atom in S-propyl-D-cysteine is susceptible to oxidation, leading to the formation of S-propyl-D-cysteine sulfoxide (B87167) and further to the corresponding sulfone. semanticscholar.orgflinders.edu.au These oxidized species are not merely metabolic byproducts; they are found naturally in some organisms and can possess distinct biological activities. nih.govlktlabs.com The synthesis and study of these analogues are critical for understanding the full spectrum of the biological roles of S-alkyl-cysteines. nih.govnih.gov S-propyl-L-cysteine-S-oxide, for instance, is found in Allium plants. lktlabs.com

The preparation of S-alkyl-cysteine sulfoxides is typically achieved through controlled oxidation of the parent cysteine derivative. mdpi.com A common laboratory method involves the use of hydrogen peroxide as the oxidant. mdpi.com The reaction of S-(2-carboxyethyl)-L-cysteine with hydrogen peroxide, for example, results in a mixture of diastereomeric sulfoxides. mdpi.com Similarly, the synthesis of (±)-S-ethyl-L-cysteine sulfoxide has been reported. nih.gov These chemical synthesis methods provide access to specific sulfoxide analogues for biological testing and as analytical standards. nih.gov The study of cysteine oxidation is a broad field, with various chemical probes and mass spectrometry-based approaches being developed to detect different oxidative states of cysteine residues in proteins, including sulfenic, sulfinic, and sulfonic acids. nih.govresearchgate.netnih.govacs.org This highlights the importance of understanding the chemistry of sulfur oxidation in cysteine and its derivatives. semanticscholar.org The enzymatic synthesis of D-amino acids, including potential routes to oxidized D-cysteine derivatives, is also an area of active research. mdpi.com

Table 3: Oxidation States of S-Propyl-D-Cysteine

| Compound Name | Chemical Formula | Oxidation State of Sulfur |

| S-Propyl-D-cysteine | C6H13NO2S | -2 (Thioether) |

| S-Propyl-D-cysteine sulfoxide | C6H13NO3S | 0 (Sulfoxide) |

| S-Propyl-D-cysteine sulfone | C6H13NO4S | +2 (Sulfone) |

Enzymatic Transformations and Metabolic Pathways Involving D Cysteine, S Propyl

D-Cysteine Desulfhydrase Activity and D-Cysteine, S-propyl-

D-cysteine desulfhydrase (D-CDes) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the direct decomposition of D-cysteine. This reaction, known as a β-elimination reaction, yields pyruvate, ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S). The enzyme provides a direct pathway for D-cysteine catabolism and H₂S production. researchgate.netd-nb.info

The catalytic mechanism of D-CDes requires a free thiol (-SH) group on the cysteine molecule. This group is essential for the elimination reaction that liberates sulfide. In S-propyl-D-cysteine, the hydrogen atom of the thiol group is replaced by a propyl group (-CH₂CH₂CH₃), forming a stable thioether bond. This S-alkylation effectively blocks the active site of the enzyme from accessing the sulfur atom for the desulfhydration reaction. Consequently, S-propyl-D-cysteine is not expected to be a substrate for D-cysteine desulfhydrase. Instead, it may act as a competitive inhibitor, binding to the enzyme's active site without undergoing catalysis, thereby preventing the degradation of D-cysteine.

Interaction with D-Amino Acid Oxidase (DAO) and 3-Mercaptopyruvate (B1229277) Sulfurtransferase (3MS) Pathways

A primary metabolic route for D-amino acids in mammals involves the peroxisomal flavoenzyme D-amino acid oxidase (DAO). frontiersin.orgnih.gov This enzyme catalyzes the stereospecific oxidative deamination of various D-amino acids to their corresponding α-keto acids. D-cysteine is a known substrate for DAO, which converts it into 3-mercaptopyruvate (3-MP), ammonia, and hydrogen peroxide. frontiersin.orgresearchgate.net The 3-MP produced can then enter the cytoplasm or mitochondria and be utilized by a second enzyme, 3-mercaptopyruvate sulfurtransferase (3MST or 3MS), to produce H₂S and pyruvate. researchgate.netwikipedia.org This DAO/3MST pathway represents a major source of H₂S from D-cysteine. frontiersin.org

For S-propyl-D-cysteine, the interaction with this pathway would be fundamentally different:

D-Amino Acid Oxidase (DAO): DAO acts on the α-amino group of the D-amino acid. The presence of the S-propyl group does not inherently prevent this reaction. It is plausible that DAO can catalyze the oxidative deamination of S-propyl-D-cysteine, which would yield S-propyl-3-mercaptopyruvate , ammonia, and hydrogen peroxide. The efficiency of this reaction would depend on how well the bulkier, S-alkylated side chain fits into the active site of the DAO enzyme. Studies on other S-substituted cysteines suggest that such conversions are possible. acs.org

3-Mercaptopyruvate Sulfurtransferase (3MST): The function of 3MST is to transfer a sulfur atom from 3-mercaptopyruvate to a sulfur acceptor, a process that generates H₂S. wikipedia.orgebi.ac.uk This requires the presence of a transferable sulfur atom in the substrate. The product of DAO action on S-propyl-D-cysteine, S-propyl-3-mercaptopyruvate, lacks the free thiol group necessary for 3MST activity. The sulfur atom is covalently bonded to the propyl group, making it unavailable for transfer.

Therefore, while S-propyl-D-cysteine may be metabolized by DAO, it cannot complete the pathway to produce H₂S via 3MST. The metabolic route is effectively truncated after the initial deamination step.

Role in Hydrogen Sulfide (H₂S) Biogenesis Pathways via D-Cysteine Metabolism

Hydrogen sulfide (H₂S) is a critical gaseous signaling molecule produced endogenously from cysteine. The metabolism of D-cysteine contributes to the cellular H₂S pool primarily through the sequential action of D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST). frontiersin.orgresearchgate.net Another, more direct route is via D-cysteine desulfhydrase. researchgate.net

A key structural feature required for a molecule to serve as a sulfur donor in these H₂S biogenesis pathways is an accessible thiol group. S-propyl-D-cysteine, due to the alkylation of its sulfur atom, lacks this free thiol group.

The implications for H₂S biogenesis are clear:

It cannot be a substrate for D-cysteine desulfhydrase, which directly cleaves H₂S from D-cysteine.

While it may be processed by DAO, the resulting product, S-propyl-3-mercaptopyruvate, is an unsuitable substrate for 3MST, the enzyme that generates H₂S from 3-mercaptopyruvate. wikipedia.orgebi.ac.uk

Comparative Enzymology of D- and L-Cysteine S-Alkyl Derivatives

The metabolic fates of D- and L-enantiomers of S-alkyl cysteine derivatives are governed by the distinct stereospecificity of mammalian enzymes. While L-amino acids are substrates for a vast array of metabolic enzymes, D-amino acids are handled by a more specialized set of proteins. nih.govresearchgate.net

D-Isomers (e.g., S-propyl-D-cysteine):

Primary Enzyme: D-Amino Acid Oxidase (DAO) is the key enzyme responsible for the initial catabolism of D-amino acids. nih.gov It is not active on L-isomers.

Metabolic Pathway: The main pathway involves oxidative deamination to the corresponding α-keto acid. D-cysteine itself is not a substrate for enzymes in the primary L-cysteine metabolic pathways, such as cysteine dioxygenase or γ-glutamylcysteine synthetase. nih.gov This specialization means fewer competing metabolic routes.

L-Isomers (e.g., S-propyl-L-cysteine):

Primary Enzymes: The metabolism of L-isomers is more complex. While DAO is inactive, other enzymes like L-amino acid oxidase (L-AAO), aminotransferases (transaminases), and cysteine S-conjugate β-lyases can metabolize S-alkyl-L-cysteine derivatives. acs.org

Metabolic Pathways: S-alkyl-L-cysteines can undergo transamination to form their α-keto acids. Certain S-conjugates can be cleaved by β-lyase enzymes, a reaction that can produce a reactive thiol. N-acetylation is also a prominent pathway for L-isomers. researchgate.netnih.gov

The following table provides a comparison of the key enzymatic differences.

| Enzyme / Pathway | Action on D-Isomers | Action on L-Isomers | Reference |

| D-Amino Acid Oxidase (DAO) | Active (Primary Pathway) | Inactive | nih.gov |

| L-Amino Acid Oxidase (L-AAO) | Inactive | Active (Substrate dependent) | acs.org |

| Cysteine S-conjugate β-lyase | Inactive | Active (For certain conjugates) | acs.org |

| Aminotransferases | Generally inactive or low activity | Active | --- |

| Cysteine Dioxygenase | Inactive | Active (on L-cysteine only) | nih.gov |

| N-Acetyltransferases | Plausible | Active (Known pathway) | researchgate.netnih.gov |

This interactive table summarizes the differential enzymatic activities towards D- and L-isomers of S-alkyl cysteine derivatives.

This enzymatic divergence ensures that D-isomers, which can be introduced through diet or gut microbiota, are processed efficiently without interfering with the highly regulated metabolic pathways of their essential L-counterparts.

Biological Roles and Mechanistic Investigations of D Cysteine, S Propyl in Model Systems

Modulation of Cellular Processes by D-Cysteine and its Propyl Derivatives in Model Systems

Recent research has identified D-amino acids as significant signaling molecules within the mammalian central nervous system nih.govnih.gov. D-cysteine, in particular, has been shown to be an endogenous regulator of crucial cellular dynamics during brain development ucla.edu.

Endogenous D-cysteine is found in the mammalian brain, with levels enriched more than twenty-fold in the embryonic mouse brain compared to the adult brain nih.govnih.gov. Studies have demonstrated that D-cysteine functions as a negative regulator of neural progenitor cell (NPC) proliferation nih.govucla.edu. In cultured mouse embryonic NPCs, D-cysteine treatment reduces cell proliferation by approximately 50% nih.govnih.govbiorxiv.org. This effect is specific to D-cysteine and is not observed with L-cysteine or D-serine nih.govnih.gov. The antiproliferative action of D-cysteine is mediated by the activation of the transcription factors FoxO1 and FoxO3a nih.govnih.govbiorxiv.org. This selective influence on NPC proliferation is significant, as demonstrated in neonatal mice lacking the enzyme serine racemase (a candidate for D-cysteine synthesis), which exhibit cortical overgrowth and abnormal lamination nih.govnih.gov.

Table 1: Effect of D-Cysteine on Neural Progenitor Cell (NPC) Proliferation Markers

| Marker | Treatment | Observed Effect in NPCs | Reference |

| Proliferation Rate (Ki-67+ cells) | 1 mM D-Cysteine (48h) | ~50% reduction | nih.gov |

| Phospho-Akt | D-Cysteine | Inhibition | nih.gov |

| FoxO1 and FoxO3a | D-Cysteine | Activation / Nuclear Translocation | nih.govbiorxiv.org |

| FoxO Target Genes (p21Cip1, p27Kip1) | D-Cysteine | Induced Expression | nih.gov |

The regulatory effects of D-cysteine on NPC dynamics are rooted in its modulation of specific kinase signaling pathways nih.gov. The antiproliferative effect of D-cysteine is achieved through the modulation of the Akt-FoxO signaling axis nih.govbiorxiv.org. D-cysteine inhibits the Akt-mediated phosphorylation of FoxO transcription factors nih.gov. This disinhibition allows FoxOs to translocate to the nucleus and activate target genes that mediate cell cycle exit, such as p21Cip1 and p27Kip1 nih.gov.

Further investigation into the molecular targets of D-cysteine identified the myristoylated alanine-rich C-kinase substrate (MARCKS) as a putative binding partner nih.govnih.govbiorxiv.org. MARCKS is a major substrate of protein kinase C (PKC) nih.gov. Treatment of NPCs with D-cysteine was found to reduce the phosphorylation of MARCKS, suggesting an inhibitory role in the PKC signaling pathway nih.gov.

Neuroprotective Mechanisms of S-Propyl-Cysteine Analogues in In Vitro and Murine Models

Analogues of cysteine, specifically S-propyl-L-cysteine (SPC), have demonstrated significant neuroprotective properties in a variety of experimental settings scienceopen.comnih.gov. These compounds are derivatives of S-allyl-L-cysteine (SAC), a sulfur-containing amino acid known for its biological activities nih.govcore.ac.uk.

In models of endoplasmic reticulum (ER) stress, a condition implicated in several neurodegenerative diseases, S-propyl-L-cysteine has shown potent protective effects nih.govcore.ac.uk. In cultured rat hippocampal neurons, SPC exhibited the strongest neuroprotective activity against ER stress-induced neurotoxicity among several tested S-allyl-L-cysteine derivatives core.ac.uknih.govresearchgate.net. Its protective effects were more potent than those of S-ethyl-L-cysteine (SEC), S-methyl-L-cysteine (SMC), and the parent compound, S-allyl-L-cysteine (SAC) scienceopen.comnih.govresearchgate.net. Interestingly, the mechanism underlying the protective activity of SPC appears to differ from that of SAC. While SAC's effect is partly attributed to the direct inhibition of µ-calpain, SPC did not show inhibitory activity on this enzyme, suggesting an independent protective pathway nih.govresearchgate.netresearchgate.net.

Table 2: Comparative Neuroprotective Activity of S-Alkyl-L-Cysteine Derivatives Against ER Stress

| Compound | Relative Neuroprotective Potency | Calpain Inhibition | Reference |

| S-propyl-L-cysteine (SPC) | Strongest | No | core.ac.uknih.govresearchgate.net |

| S-ethyl-L-cysteine (SEC) | Strong | No | scienceopen.comnih.gov |

| S-methyl-L-cysteine (SMC) | Moderate | Yes | nih.govresearchgate.net |

| S-allyl-L-cysteine (SAC) | Moderate | Yes | scienceopen.comnih.gov |

S-propyl-L-cysteine has also been shown to exert neuroprotective effects in a murine model of Parkinson's disease scienceopen.comnih.gov. Specifically, studies have shown that SPC, along with SAC and SEC, can protect against dopaminergic neuron injury induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) scienceopen.comnih.govnih.gov. This finding highlights the potential of S-propyl-cysteine analogues in mitigating the neuronal loss characteristic of Parkinson's disease.

In the context of aging and Alzheimer's disease models, S-propyl-L-cysteine has demonstrated beneficial effects related to amyloid pathology scienceopen.com. Chronic administration of D-galactose in mice is used to mimic natural aging processes, including the formation of amyloid-beta (Aβ) plaques acs.orgmdpi.com. Dietary intake of S-propyl-L-cysteine was found to significantly decrease the production of Aβ peptides (both Aβ1–40 and Aβ1–42) in the brains of D-galactose-treated mice scienceopen.comnih.govacs.org. This reduction in amyloid-beta was associated with the suppression of mRNA expression for key proteins involved in Aβ production, namely the β-amyloid precursor protein (APP) and β-site APP cleavage enzyme 1 (BACE1) acs.org.

S-Propyl-D-Cysteine as an H2S Donor in Cellular and Animal Models

Hydrogen sulfide (B99878) (H₂S) is recognized as a critical gaseous signaling transmitter, alongside nitric oxide and carbon monoxide, involved in a wide array of physiological processes. The endogenous production of H₂S is primarily enzymatic, with L-cysteine serving as the main substrate. However, a distinct and important pathway exists for the generation of H₂S from D-cysteine.

The production of H₂S from D-cysteine is predominantly mediated by a two-step enzymatic process. First, D-amino acid oxidase (DAO) converts D-cysteine into 3-mercaptopyruvate (B1229277) (3MP). Subsequently, 3-mercaptopyruvate sulfurtransferase (3MST) utilizes 3MP to produce H₂S. nih.govscispace.com This pathway is notably active in specific tissues, particularly the cerebellum and the kidneys. scispace.com Unlike the pathways for L-cysteine, which rely on the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), the D-cysteine pathway is independent of pyridoxal 5′-phosphate (PLP). nih.gov

While direct studies on S-propyl-D-cysteine as an H₂S donor are not extensively detailed in current literature, research on its stereoisomer, S-propyl-L-cysteine (SPC), has shown that it can serve as a substrate for H₂S production through the CSE-dependent pathway. nih.gov This suggests that the S-propyl group does not inherently prevent the cysteine molecule from being utilized for H₂S synthesis. Given that D-cysteine is a known substrate for the DAO/3MST pathway, it is plausible that S-propyl-D-cysteine could also serve as a precursor for H₂S generation, although the efficiency and specifics of such a reaction require further investigation. The therapeutic potential of D-cysteine as an H₂S donor has been demonstrated in models of oxidative stress and ischemia-reperfusion injury, where it shows protective effects. scispace.comnih.gov

| Substrate | Primary Enzymatic Pathway | Key Enzymes | Tissue Expression Example |

|---|---|---|---|

| L-Cysteine | CBS/CSE Pathway | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) | Cardiovascular System, Central Nervous System |

| D-Cysteine | DAO/3MST Pathway | D-amino acid oxidase (DAO), 3-Mercaptopyruvate sulfurtransferase (3MST) | Cerebellum, Kidney |

Mechanisms of Chirality-Dependent Biological Activity of D-Cysteine Derivatives

The stereochemistry, or chirality, of amino acids is a fundamental determinant of their biological function. While L-amino acids are the canonical building blocks of proteins, D-amino acids are increasingly recognized for their distinct and significant physiological roles. The biological activities of D-cysteine derivatives are intrinsically linked to their metabolic pathways, which differ substantially from their L-isomers.

The primary mechanism governing the chirality-dependent activity of D-cysteine is its specific metabolism by D-amino acid oxidase (DAO). nih.gov Unlike L-cysteine, which is incorporated into proteins and metabolized by enzymes like CBS and CSE, D-cysteine is not a substrate for these pathways. nih.gov This metabolic separation ensures that D-cysteine can be efficiently utilized for H₂S production in tissues where DAO is present without competing with the larger pool of L-cysteine destined for protein synthesis and other metabolic routes. nih.gov

This enzymatic specificity results in different physiological outcomes. For instance, the administration of D-cysteine has been shown to provide more effective protection against ischemia-reperfusion injury in the kidney and oxidative stress in cerebellar neurons compared to L-cysteine. scispace.comnih.gov This enhanced efficacy is attributed to its role as a targeted H₂S donor in these tissues. nih.gov Furthermore, toxicological profiles can also differ based on chirality. While both isomers can induce certain toxic effects at high doses, studies in rats have shown slight differences in their dose-response profiles for outcomes like anemia and renal injury, underscoring that the biological handling of each isomer is distinct. nih.gov

Investigation in Specific Biological Contexts (e.g., Insulin Secretion Regulation in Pancreatic Models by D-Cysteine)

Recent research has identified endogenous D-cysteine as a novel regulator of insulin secretion in the mammalian pancreas. johnshopkins.edunih.gov Studies using isolated mouse and human pancreatic islets, as well as the INS-1 832/13 beta-cell line, have demonstrated that D-cysteine plays a significant inhibitory role in glucose-stimulated insulin secretion (GSIS). johnshopkins.eduresearchgate.net

In these models, D-cysteine is synthesized by the enzyme serine racemase (SR). johnshopkins.eduresearchgate.net When compared to D-serine, another D-amino acid produced by SR, equimolar amounts of D-cysteine exhibit a more potent inhibitory effect on insulin release. johnshopkins.eduresearchgate.net This suggests a specific regulatory function for D-cysteine within pancreatic islets. biorxiv.org

Further investigations in mouse models of diabetes (Streptozotocin-induced and Non-Obese Diabetic models) revealed that the diabetic state is associated with increased pancreatic expression of both D-cysteine and serine racemase. johnshopkins.edunih.gov Mice lacking the serine racemase gene (SR-/-) produce significantly higher levels of insulin in the pancreas and plasma. johnshopkins.eduresearchgate.net The mechanism appears to involve downstream signaling pathways. SR-/- mice show decreased levels of cyclic AMP (cAMP) in the pancreas, which leads to reduced phosphorylation of the transcription factor CREB. johnshopkins.edunih.gov This, in turn, results in lower activity of DNA methyltransferase (DNMT), decreased methylation of the insulin gene promoter (Ins1), and consequently, elevated insulin synthesis and secretion. johnshopkins.edu

| Treatment Condition (8 hours) | Effect on Insulin Secretion | Relative Potency |

|---|---|---|

| 10 mM Glucose | Stimulates Secretion | N/A |

| D-Cysteine + Glucose | Inhibits Secretion | Higher Inhibition |

| D-Serine + Glucose | Inhibits Secretion | Lower Inhibition |

These findings establish D-cysteine as an important endogenous molecule in pancreatic biology, acting as a regulator of insulin secretion through a mechanism linked to epigenetic control of the insulin gene. johnshopkins.edu

Precursors, Biosynthesis, and Degradation Products of S Propyl D Cysteine

Occurrence and Biosynthesis of S-Propyl-Cysteine Analogues in Biological Systems (e.g., Allium Species)

S-propyl-cysteine analogues, specifically S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are non-protein sulfur amino acids that are characteristic secondary metabolites found in plants of the genus Allium, which includes onions and garlic. rsc.orgresearchgate.net These compounds are the precursors to the flavor and lachrymatory compounds associated with these plants. rsc.org Among the major ACSOs found in Allium species are (+)-S-propyl-L-cysteine sulfoxide (B87167) (propiin), (+)-S-allyl-L-cysteine sulfoxide (alliin), (+)-S-methyl-L-cysteine sulfoxide (methiin), and (+)-S-trans-1-propenyl-L-cysteine sulfoxide (isoalliin). nih.gov S-Propyl-L-cysteine has been detected in various onion-family vegetables, including garden onions (Allium cepa) and Welsh onions (Allium fistulosum).

The biosynthesis of these compounds is a multi-step process that begins with the assimilation of inorganic sulfate from the environment. nih.gov The pathway involves the following key stages:

Sulfur Fixation : Sulfur is first incorporated into the amino acid L-cysteine. nih.gov

Glutathione Synthesis : L-cysteine undergoes glutamylation and glycylation to form the tripeptide glutathione. nih.gov

S-Alk(en)ylation and Peptide Modification : The L-cysteine residue within glutathione is S-alk(en)ylated. This is followed by the enzymatic removal of the glycine and γ-glutamyl groups. researchgate.netnih.gov

S-Oxygenation : The final step is the S-oxygenation of the resulting S-alk(en)yl-L-cysteine to produce the corresponding S-alk(en)yl-L-cysteine sulfoxide. researchgate.netnih.gov In garlic, a flavin-containing monooxygenase has been identified as being responsible for the S-oxygenation reaction in the biosynthesis of alliin. researchgate.net

While γ-glutamyl peptides were once considered immediate precursors, some research suggests this may not be the case in intact plants at certain growth stages. semanticscholar.org

Table 1: Major S-Alk(en)yl-L-Cysteine Sulfoxides in Allium Species

| Common Name | Chemical Name | Found In (Examples) |

| Alliin | (+)-S-Allyl-L-cysteine sulfoxide | Garlic (A. sativum) |

| Methiin | (+)-S-Methyl-L-cysteine sulfoxide | All Allium species, Brassica |

| Propiin | (+)-S-Propyl-L-cysteine sulfoxide | Onions (A. cepa) |

| Isoalliin | (+)-S-trans-1-Propenyl-L-cysteine sulfoxide | Onions (A. cepa) |

Degradation Pathways of S-Propyl-Cysteine Sulfoxides and Related Compounds

The degradation of S-propyl-cysteine sulfoxides and related compounds is primarily initiated by enzymatic action when plant tissues are damaged.

Enzymatic Degradation: The principal enzyme involved in the breakdown of S-alk(en)yl cysteine sulfoxides is alliinase (EC 4.4.1.4). rsc.org When tissues of Allium plants are crushed or cut, alliinase is released from cell vacuoles and acts on the sulfoxides stored in the cytoplasm. rsc.org This reaction cleaves the carbon-sulfur bond, leading to the formation of pyruvate, ammonia (B1221849), and highly reactive sulfenic acids. These sulfenic acids then spontaneously condense to form thiosulfinates, which are responsible for the characteristic pungent aroma of fresh garlic and onion. rsc.orgnih.gov

In addition to alliinase, other enzymes can catalyze the degradation of these sulfoxides. Methionine γ-lyase (MGL, EC 4.4.1.11), for instance, can also catalyze the β-elimination reaction of (±)-S-alk(en)yl-L-cysteine sulfoxides to produce thiosulfinates. nih.gov Studies have shown that a specific mutant of MGL (C115H MGL) can cleave (±)-S-propyl-L-cysteine sulfoxide (propiin) at a higher rate than other sulfoxide analogues like alliin or methiin. nih.gov

Thermal Degradation and Further Decomposition: Thiosulfinates are thermally unstable and can decompose further to generate a wide variety of volatile sulfur compounds. rsc.org Depending on the specific precursors and conditions, these products can include diallyl, methyl allyl, and diethyl mono-, di-, and trisulfides. rsc.org

Thermal degradation of S-alk(en)ylcysteine sulfoxides can also proceed through pathways like pyrolysis, rearrangement, and Strecker degradation, especially during cooking. researchgate.netacs.org For example, the thermal degradation of S-methylcysteine sulfoxide, a close analogue, primarily yields dimethyl disulfide, with minor products including dimethyl trisulfide and dimethyl thiosulfinate. acs.org

Table 2: Degradation Pathways of S-Propyl-Cysteine Sulfoxide

| Degradation Type | Catalyst / Condition | Primary Products | Secondary Products |

| Enzymatic | Alliinase (EC 4.4.1.4) | Propyl-thiosulfinate, Pyruvate, Ammonia | Dipropyl disulfide and other polysulfides |

| Enzymatic | Methionine γ-lyase (EC 4.4.1.11) | Propyl-thiosulfinate | Not specified |

| Thermal | Heat (Cooking) | Volatile sulfur compounds | Dipropyl disulfide, Dipropyl trisulfide |

Radiolysis Studies of S-Propyl-Cysteine Sulfoxide Degradation Products

The effects of gamma-irradiation on S-propyl-cysteine sulfoxide have been investigated to understand the chemical changes that occur during food preservation by irradiation. In a study on the γ-radiolysis of S-n-propyl-L-cysteine sulfoxide (PCSO) in an oxygen-free aqueous solution, several degradation products were identified. tandfonline.comoup.com

The major radiolysis products were isolated chromatographically and identified using infrared (IR) and mass spectrometry. tandfonline.comoup.com The primary identified compounds resulting from the irradiation of PCSO were:

Alanine

Cysteic acid

Dipropyl disulfide

The study noted that the degradation pathway is significantly influenced by the structure of the alkyl group attached to the sulfur atom. tandfonline.comoup.com When comparing the radiolysis of PCSO with that of S-allyl-L-cysteine sulfoxide (ACSO), it was observed that the sulfoxide group in ACSO was more easily reduced to a sulfide (B99878) than in PCSO. Conversely, the sulfur-carbon bond in the alanine portion of the molecule was more difficult to cleave in ACSO than in PCSO. tandfonline.comoup.com These findings indicate distinct radiolytic behaviors between S-propyl and S-allyl cysteine sulfoxides. tandfonline.com

Table 3: Identified Radiolysis Products of S-n-Propyl-L-Cysteine Sulfoxide (PCSO)

| Product | Analytical Method(s) for Identification |

| Alanine | Chromatography |

| Cysteic Acid | Chromatography |

| Dipropyl Disulfide | Chromatography, IR Spectrometry, Mass Spectrometry |

Investigation of S-Propyl-Cysteine Metabolites in Biological Matrices (excluding human/clinical studies)

The metabolism of S-propyl-cysteine and its analogues has been investigated in various non-human biological systems, including animals and microorganisms. These studies help to elucidate the metabolic fate of these compounds.

In rats and dogs, pharmacokinetic studies of related S-alk(en)yl-L-cysteines, such as S-methyl-L-cysteine (SMC) and trans-S-1-propenyl-L-cysteine (S1PC), have demonstrated high oral absorption and bioavailability (88–100%). nih.govresearchgate.net A key metabolic pathway identified for S1PC in these animals is N-acetylation. researchgate.net This suggests that N-acetyl-S-propyl-cysteine could be a potential metabolite of S-propyl-cysteine in mammals. The extensive renal reabsorption of these compounds contributes to their long elimination half-lives in dogs. researchgate.net

In microorganisms, the degradation of S-alkyl-cysteines has also been studied. In the bacterium Bacillus subtilis, a metabolic pathway for S-methyl-cysteine (SMeC) degradation has been identified that cycles the compound directly to cysteine. nih.gov This pathway involves an initial acetylation of the metabolite, followed by oxygenation of the methyl group, deacetylation, and subsequent deformylation to yield cysteine. nih.gov This indicates that acetylation and deacetylation are crucial steps in the microbial metabolism of S-alkyl-cysteines.

Table 4: S-Propyl-Cysteine Analogues and Their Metabolites in Non-Human Biological Systems

| Analogue Compound | Biological System | Observed Metabolite / Metabolic Pathway |

| trans-S-1-propenyl-L-cysteine (S1PC) | Rats, Dogs | N-acetyl-S1PC (via N-acetylation) |

| S-methyl-cysteine (SMeC) | Bacillus subtilis | Cysteine (via acetylation, oxygenation, deacetylation) |

| S-propyl-cysteine (SPC) | Rats (ischemic heart model) | Used as a compound for pharmacological study, metabolism not detailed. nih.gov |

Theoretical and Advanced Research Investigations of D Cysteine, S Propyl

Computational Chemistry for Conformational Analysis and Electronic Structure

Computational chemistry provides powerful tools for dissecting the molecular properties of S-propyl-D-cysteine at an atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in predicting the molecule's most stable three-dimensional shapes (conformers) and understanding its electronic landscape. researchgate.netacs.orgu-szeged.hunih.gov

Conformational Analysis: The structure of S-propyl-D-cysteine is characterized by several rotatable bonds, leading to a complex potential energy surface with numerous possible conformers. Computational studies, analogous to those performed on cysteine and its derivatives, can map this landscape to identify low-energy, stable structures. acs.orgu-szeged.hu These analyses typically involve systematic rotation around key dihedral angles—specifically those of the carboxyl, amino, and S-propyl groups—to locate energy minima. u-szeged.hu For the parent molecule, cysteine, extensive studies have identified dozens of stable conformers, with the most stable forms often stabilized by intramolecular hydrogen bonds between the amino and carboxyl groups. researchgate.netacs.org The addition of the S-propyl group introduces further complexity, influencing the orientation of the side chain through steric and electronic effects.

Electronic Structure: Understanding the electronic structure is key to predicting the reactivity of S-propyl-D-cysteine. DFT calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. researchgate.netnih.gov The sulfur atom, with its lone pairs of electrons, is typically a major contributor to the HOMO, indicating its role as a primary site for electrophilic attack and oxidation. researchgate.net The electronic properties, such as ionization potential and electron affinity, are crucial for modeling the molecule's behavior in redox reactions and its ability to coordinate with metals.

Table 1: Computational Methods in the Study of S-propyl-D-cysteine and Related Molecules

| Computational Method | Basis Set | Properties Investigated | Relevance to S-propyl-D-cysteine |

|---|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP) | 6-31G*, 6-311++G** | Geometries, Energies, Vibrational Frequencies, Electronic Properties | Predicts stable conformers, charge distribution, and reactivity sites. researchgate.net |

| Møller-Plesset perturbation theory (MP2) | aug-cc-pVDZ | Accurate Conformational Energies, Proton Affinities | Refines energy calculations for different conformers and protonation states. acs.org |

| Coupled Cluster (e.g., CCSD(T)) | cc-pVTZ | High-accuracy "gold standard" energy calculations | Provides benchmark energies for the most stable conformers. acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Varies | Reaction mechanisms in a simulated biological environment (e.g., water box) | Models enzymatic reactions or interactions within a cellular context. researchgate.netuhsp.edu |

Modeling of Reaction Mechanisms Involving the S-Propyl-D-Cysteine Moiety

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions involving the S-propyl-D-cysteine moiety. Such studies can calculate transition state energies and reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Antioxidant Mechanisms: Cysteine and its derivatives are known to act as antioxidants by neutralizing reactive oxygen species (ROS). researchgate.netpnas.org Computational studies on the reaction of cysteine with radicals like the hydroxyl radical (•OH) and superoxide (B77818) (O₂•⁻) reveal detailed mechanisms. researchgate.netuhsp.edu These reactions can proceed via hydrogen atom transfer from the thiol group or radical addition to the sulfur atom. researchgate.net For S-propyl-D-cysteine, the thioether sulfur is also a potential site of reaction. Modeling would explore the energetics of these pathways, determining which is more favorable and how the propyl group influences reactivity compared to a free thiol. For instance, studies on cysteine disulfides show that the reaction with •OH can proceed via a two-step mechanism, ultimately converting the disulfide into a more potent antioxidant, sulfenic acid. pnas.org

Nucleophilic Reactions: The sulfur atom in S-propyl-D-cysteine, while part of a thioether, retains nucleophilic character and can participate in reactions such as the Michael addition. mdpi.com In biological contexts, this reactivity is crucial for the mechanism of covalent inhibitors that target cysteine residues in enzymes. nih.gov Reaction models can simulate the nucleophilic attack of the sulfur on an electrophilic substrate, calculating the activation energy barriers and determining the stereochemical outcome of the reaction. These models are particularly important in drug design, helping to predict the efficacy and specificity of covalent modifiers. mdpi.comnih.gov

Application of S-Propyl-D-Cysteine in Chemical Probe Development

The unique chemical properties of the cysteine moiety make it an attractive target for the development of chemical probes to study biological processes. rsc.orgresearchgate.net While the free thiol of cysteine is more commonly exploited, the S-propyl-D-cysteine structure could be incorporated into probes designed for specific applications where the thioether linkage provides stability or desired steric properties.

Probe Design and Synthesis: Chemical probes often consist of three parts: a reactive group that targets a specific biomolecule, a linker, and a reporter group (e.g., a fluorophore or biotin). rsc.orgfrontiersin.org The S-propyl-D-cysteine moiety could be part of the probe's core scaffold. The development of such probes relies on chemoselective reactions that allow for the precise modification of proteins and peptides. nih.govmdpi.com The nucleophilicity of the cysteine thiol is a common target for electrophilic reagents like maleimides and iodoacetamides, allowing for covalent labeling of proteins. mdpi.commdpi.com

Applications in Proteomics: Cysteine-reactive probes are widely used in chemical proteomics to identify and quantify reactive cysteine residues across the proteome, providing insights into their functional roles in redox signaling and catalysis. nih.govacs.org While probes typically target free thiols, a probe containing an S-propyl-D-cysteine unit could be used in competitive binding assays or as a stable, non-reactive control to dissect the importance of the thiol group in protein interactions. The development of modular probes, where different components can be easily swapped, allows for the creation of libraries to screen for specific biological activities. rsc.orgfrontiersin.org

Engineering of Enzymes for Stereospecific D-Cysteine S-Propylation

The production of enantiomerically pure S-propyl-D-cysteine presents a significant synthetic challenge. Biocatalysis, through the engineering of enzymes, offers a green and highly selective alternative to traditional chemical synthesis.

Enzyme Classes and Engineering Strategies: While no enzyme is known to naturally perform the specific S-propylation of D-cysteine, several enzyme classes possess the potential for such activity through protein engineering. Enzymes involved in sulfur metabolism, such as cysteine dioxygenases or methyltransferases, could be targeted. nih.gov For example, flavoprotein cysteine decarboxylases are involved in the biosynthesis of aminovinyl cysteine motifs. nih.gov Directed evolution and rational design are powerful strategies to alter the substrate specificity and stereoselectivity of existing enzymes. nih.gov This could involve creating mutant libraries of a parent enzyme and screening for the desired S-propylation activity on D-cysteine.

Biocatalytic Production Pathways: A potential pathway for producing S-propyl-D-cysteine could involve a D-amino acid oxidase, which is known to be part of a biosynthetic route for hydrogen sulfide (B99878) production from D-cysteine in mammals. nih.gov An engineered enzyme could potentially intercept a D-cysteine intermediate for propylation. Another approach is to use whole-cell biocatalysts, which can be engineered to express the necessary enzymes and cofactors for the conversion, potentially improving yield and reducing costs. researchgate.net The development of such biocatalysts is a key goal in the industrial production of fine chemicals and pharmaceuticals. sumitomo-chem.co.jp

Metal Complexation Research with S-Propyl-L-Cysteine (Relevance to D-Isomer Ligand Design)

The study of how S-propyl-L-cysteine binds to metal ions provides a crucial foundation for predicting the coordination chemistry of its D-enantiomer. taylorfrancis.com Cysteine and its derivatives are excellent ligands for a variety of metal ions due to the presence of multiple potential donor atoms: the sulfur of the thioether, the nitrogen of the amine group, and the oxygens of the carboxylate group. nih.govsamipubco.com

Coordination Modes of the L-Isomer: Research on transition metal complexes with S-propyl-L-cysteine has shown that the carboxylate and amino groups are the primary coordination sites for metals like Co(II), Ni(II), Cu(II), and Zn(II). In these cases, the ligand often acts as a bridge between two metal centers, leading to the formation of polymeric, octahedral complexes. Notably, in these specific studies, the thioether sulfur atom was not found to be involved in the coordination sphere.

Implications for D-Isomer Ligand Design: The stereochemistry of a ligand can have a profound impact on the structure and properties of the resulting metal complex. ntu.edu.sg While the fundamental coordination preferences for specific donor atoms (N, O) are unlikely to change between S-propyl-L-cysteine and S-propyl-D-cysteine, the chirality will dictate the spatial arrangement of the ligands around the metal center.

Research directly comparing L-cysteine and D-cysteine ligands in de novo designed proteins has shown that the D-isomer can alter the sterics of the metal-binding pocket. nih.gov Specifically, D-cysteine side chains were found to be pre-organized in a geometry suitable for binding a metal ion, whereas the L-cysteine side chains required substantial rotation to achieve the same coordination. nih.gov This suggests that using S-propyl-D-cysteine as a ligand could enforce different or more uniform coordination geometries (e.g., favoring a 4-coordinate species over a mixture of 3- and 4-coordinate species) compared to its L-isomer. nih.gov This principle is a powerful tool for the rational design of novel metalloproteins and coordination complexes with specific catalytic or structural properties.

Table 2: Comparison of L- vs. D-Cysteine in Metal Coordination

| Feature | S-propyl-L-cysteine | S-propyl-D-cysteine (Predicted) | Reference |

|---|---|---|---|

| Primary Donor Atoms | Amino (N), Carboxylate (O) | Amino (N), Carboxylate (O) | taylorfrancis.com |

| Sulfur Involvement | Not observed in some transition metal complexes | Likely not directly involved in similar complexes, but could influence pocket sterics | Inferred |

| Ligand Arrangement | Forms specific chiral complexes | Forms mirror-image (enantiomeric) complexes | ntu.edu.sg |

| Binding Site Geometry | May require conformational change upon binding | May be pre-organized for specific geometries, leading to more uniform complexes | nih.gov |

| Potential Application | Basis for understanding biological metal binding | Design of novel metalloenzymes and chiral catalysts with controlled stereochemistry | nih.gov |

Q & A

Q. How should researchers design studies to explore D-Cysteine’s neuroprotective potential?

- Incorporate H2S-sensitive probes (e.g., SF7-AM) in neuronal cultures to link D-Cysteine metabolism to redox signaling . Use transgenic Alzheimer’s models to assess correlations between D-Cysteine levels and amyloid-β pathology .

Methodological Considerations

- Data Contradictions : Cross-validate findings using both enzymatic (e.g., luciferase) and chromatographic assays to mitigate method-specific biases .

- Ethical Compliance : Obtain institutional approval for animal models (e.g., SR-/- mice) and disclose chiral reagent sources to ensure reproducibility .

- Literature Synthesis : Prioritize primary sources (e.g., peer-reviewed studies on chiral amino acid metabolism) over secondary reviews to avoid interpretive bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.